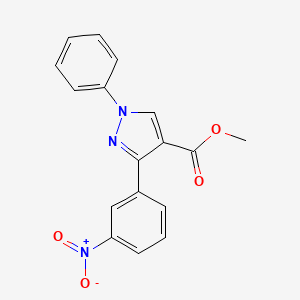

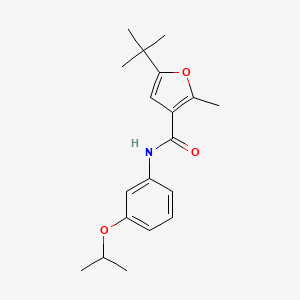

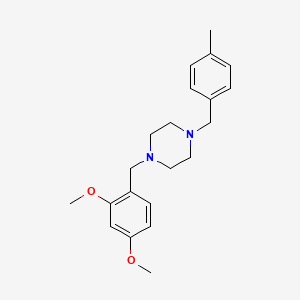

N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide, also known as DENSPM, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of benzamides and has been found to exhibit anti-cancer properties in various preclinical studies.

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide has been synthesized and screened for antibacterial and antifungal activity . Some of its derivatives exhibit significant biological activities against various microorganisms. These compounds could potentially serve as novel antimicrobial agents.

Radioisotope Production

Fast proton-induced fission of 238U using N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide as a target was analyzed. Isotope yields and cross-sections were evaluated, with potential applications in medicine, electronics, and industry . This research opens avenues for radioisotope production.

Open Science Potentials

While not directly related to the compound, open science practices are essential for advancing research. Openness in data sharing, collaboration, and reproducibility can enhance scientific progress . Researchers should explore these potentials across various fields.

Mécanisme D'action

Target of Action

N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide, also known as Oprea1_331846, is a complex compound with a specific target of action. The primary targets of this compound are endosomal trafficking pathways . These pathways are exploited by multiple toxins and viruses . The compound acts as a selective inhibitor, blocking the entry of these harmful agents into mammalian cells .

Mode of Action

The compound interacts with its targets by inhibiting the intoxication by lethal toxins and blocking the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This interaction results in changes in the cellular environment, preventing the harmful effects of these toxins and viruses .

Biochemical Pathways

The affected biochemical pathways primarily involve the endosomal trafficking pathways. By inhibiting these pathways, Oprea1_331846 disrupts the normal functioning of toxins and viruses, preventing them from entering and damaging mammalian cells .

Pharmacokinetics

Similar compounds have shown to be well absorbed from the gastrointestinal tract following oral administration . The extent of systemic exposure to these compounds and their metabolites increased in an approximately dose-proportional manner . More research is needed to fully understand the ADME properties of Oprea1_331846 and their impact on bioavailability.

Result of Action

The result of Oprea1_331846’s action is the inhibition of the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This leads to a reduction in the harmful effects of these agents, protecting the cells from damage .

Action Environment

The action of Oprea1_331846 can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar compounds suggests that factors such as pH, temperature, and presence of other compounds can affect the action, efficacy, and stability of the compound

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-4-23-15-9-8-13(10-14(15)19(21)22)17(20)18-16-11(2)6-5-7-12(16)3/h5-10H,4H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAMLLRZBXZMQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)

![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)

![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)